![molecular formula C10H11FN2 B13158051 3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
3-[(Dimethylamino)methyl]-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methyl]-5-fluorobenzonitrile is an organic compound with the molecular formula C10H11FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a dimethylaminomethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-5-fluorobenzonitrile typically involves the introduction of the dimethylaminomethyl group and the fluorine atom onto the benzonitrile core. One common method is through a nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-chloromethyl-5-fluorobenzonitrile, is reacted with dimethylamine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-5-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
3-[(Dimethylamino)methyl]-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-5-fluorobenzonitrile involves its interaction with specific molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules. These interactions can modulate specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methyl]-4-fluorobenzonitrile: Similar structure with the fluorine atom at the 4-position.
3-[(Dimethylamino)methyl]benzonitrile: Lacks the fluorine atom, affecting its reactivity and properties.
5-Fluoro-2-nitrobenzonitrile: Contains a nitro group instead of the dimethylaminomethyl group, leading to different chemical behavior.
Uniqueness
3-[(Dimethylamino)methyl]-5-fluorobenzonitrile is unique due to the specific positioning of the dimethylaminomethyl group and the fluorine atom on the benzonitrile core
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-5-fluorobenzonitrile |
InChI |
InChI=1S/C10H11FN2/c1-13(2)7-9-3-8(6-12)4-10(11)5-9/h3-5H,7H2,1-2H3 |
InChI Key |
OAVZLUGFSDLKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13157985.png)
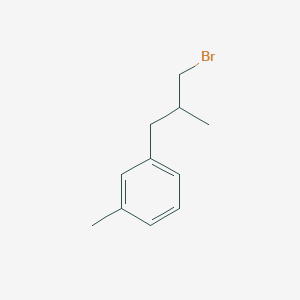
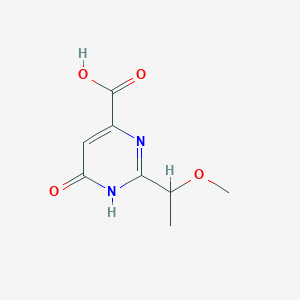
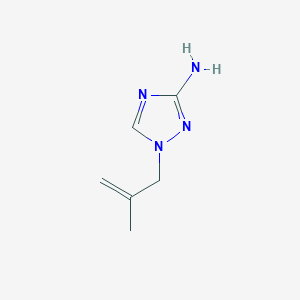
![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)
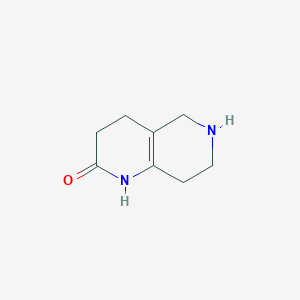
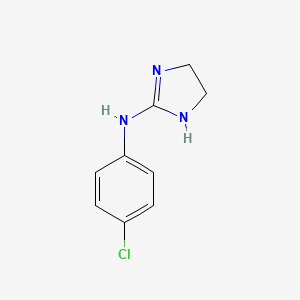
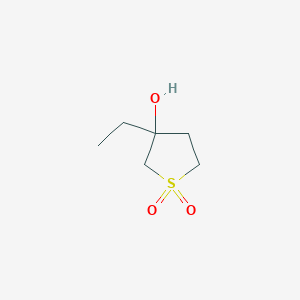
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
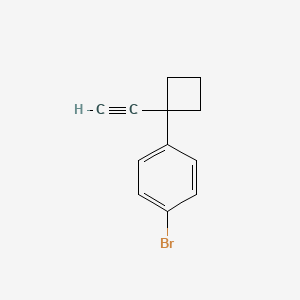
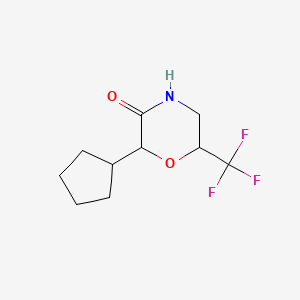
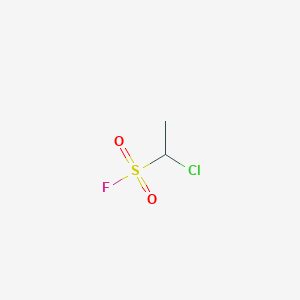
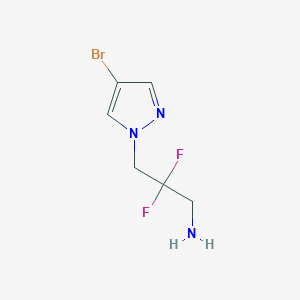
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)
